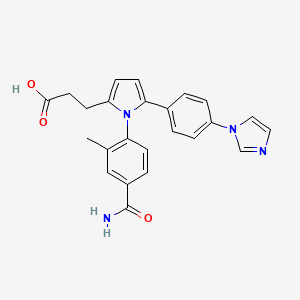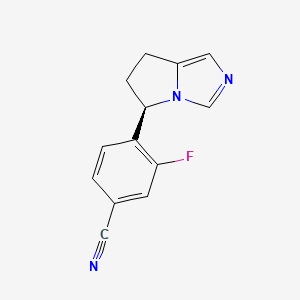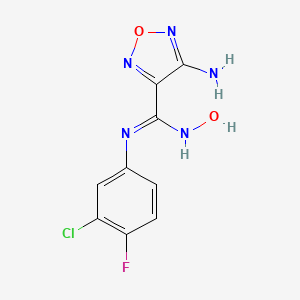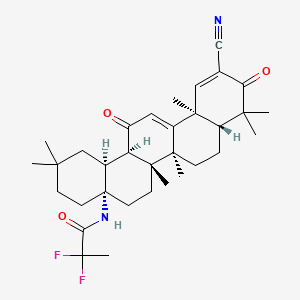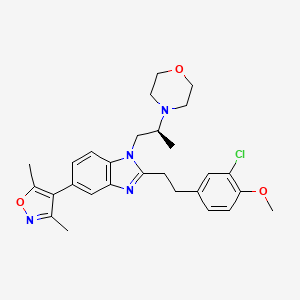
Z-Val-Arg-Pro-DL-Arg-FMK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A selective, irreversible and cell permeable MALT1 inhibitor. Suppresses T cell activation-induced cleavage of Bcl-10 in a dose-dependent manor. Reduces Jurkat cell adhesion to fibronectin.
Applications De Recherche Scientifique
Cancer Research
Z-Val-Arg-Pro-DL-Arg-fluoromethyl ketone (Z-VRPR-FMK) has been studied for its effects on cancer, particularly diffuse large B-cell lymphoma (DLBCL). It inhibits the growth and invasiveness of DLBCL by depressing the activation of NF-κB and expression of matrix metalloproteinases (MMPs) induced by the MALT1 protein. This suggests its potential as a therapeutic target for certain types of lymphoma (Feng et al., 2019).
Neurological Applications
In studies on spinal cord injury, N-benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketones (z-VAD-fmk) showed a significant reduction in inflammation and tissue injury associated with spinal cord trauma. It reduced neutrophil infiltration, nitrotyrosine formation, and apoptosis, suggesting its utility in mitigating the effects of spinal injuries (Genovese et al., 2007).
Cardiovascular Research
Z-Val-Ala-Asp(OMe)-CH2F (ZVAD-fmk) has been explored for its role in reducing myocardial reperfusion injury in vivo by attenuating cardiomyocyte apoptosis within ischemic areas. This indicates potential applications in treating heart-related injuries (Yaoita et al., 1998).
Malaria Research
In malaria research, studies have shown that a pathway in the malaria parasite Plasmodium falciparum involving z-Val-Ala-Asp-fmk (zVAD) has features of programmed cell death. This pathway could reveal novel targets for antimalarial therapy, indicating a possible new approach in treating malaria (Ch’ng et al., 2010).
Hearing Research
In research focusing on hearing loss, z-Val-Ala-Asp-fluoromethylketone (z-VAD-fmk) was shown to promote the survival of cochlear hair cells in a mouse model for human deafness. This demonstrates its potential in protecting hair cells from cell death, which could be beneficial in treating certain types of hereditary hearing loss (Atar & Avraham, 2010).
Apoptosis Research
Z-Val-Arg-Pro-DL-Arg-FMK and related compounds have been extensively used in apoptosis research. They are often utilized as caspase inhibitors to study the role of caspases in cell death and apoptosis across various biological systems, providing insights into the mechanisms of programmed cell death (Noorden, 2001).
Propriétés
Formule moléculaire |
C31H49FN10O6.CF3CO2H |
|---|---|
Poids moléculaire |
790.81 |
InChI |
InChI=1S/C31H49FN10O6.C2HF3O2/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38);(H,6,7)/t21?,22-,23-,25-;/m0./s1 |
Clé InChI |
WIPHXOQUHDJLCU-WTJMUODPSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Apparence |
Solid powder |
Pureté |
>90% |
Séquence |
Z-VRPR-FMK |
Stockage |
-20°C |
Synonymes |
Z-Val-Arg-Pro-DL-Arg-FMK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)
![[(5-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B612221.png)
![3-(2-aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B612222.png)
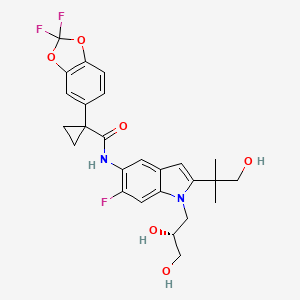
![5-(6-(3-Methoxyoxetan-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B612226.png)
![6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B612228.png)
